(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide
Description
(E)-N-(6-Fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide is a synthetic acrylamide derivative featuring a benzo[d]thiazole core substituted with a fluorine atom at position 6, a 4-nitrophenyl group at the acrylamide β-position, and a pyridin-2-ylmethyl moiety at the nitrogen atom. The electron-withdrawing 4-nitrophenyl group enhances electrophilicity, while the pyridinylmethyl substituent may improve solubility and target binding .
Properties
IUPAC Name |
(E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN4O3S/c23-16-7-10-19-20(13-16)31-22(25-19)26(14-17-3-1-2-12-24-17)21(28)11-6-15-4-8-18(9-5-15)27(29)30/h1-13H,14H2/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRSNDOTTSOMIW-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article elaborates on its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data tables.
1. Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic pathway generally includes:
- Formation of the Benzothiazole Derivative : The initial step involves the synthesis of 6-fluorobenzo[d]thiazole using a reaction between appropriate thiourea and halogenated benzene derivatives.
- Acrylamide Formation : This is followed by the introduction of the acrylamide moiety through a condensation reaction involving pyridine derivatives and nitrophenyl compounds.
This synthetic approach allows for the introduction of various substituents that can influence biological activity.
2.1 Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives containing benzothiazole exhibit selective cytotoxicity against tumorigenic cell lines, with some compounds demonstrating IC50 values in the low micromolar range.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6-Thiocyanate-BT | WI-38 VA-13 | 32 |
| 4-Nitrobenzothiazole | A549 (Lung) | 30 |
| Pyridine Derivative | MCF7 (Breast) | 28 |
These results suggest that the incorporation of specific functional groups enhances the anticancer efficacy of benzothiazole derivatives.
2.2 Antimicrobial Activity
The compound also exhibits antimicrobial properties, with studies reporting effective inhibition against various bacterial and fungal strains. The minimal inhibitory concentration (MIC) for certain derivatives has been reported as low as 50 µg/mL against resistant bacterial strains.
The proposed mechanism for the biological activity of this class of compounds involves:
- Inhibition of Enzymatic Pathways : Many benzothiazole derivatives act as inhibitors of critical enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : These compounds have been shown to promote apoptosis in cancer cells through the activation of intrinsic pathways.
3.1 Study on Antitumor Activity
A notable study evaluated a series of benzothiazole derivatives, including this compound, and found that these compounds significantly inhibited tumor growth in vivo models. The study highlighted a correlation between structural modifications and enhanced antitumor potency.
3.2 Evaluation of Antimicrobial Efficacy
Another research effort focused on assessing the antimicrobial efficacy of various benzothiazole derivatives, including those with nitrophenyl substitutions. The results indicated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A comparative analysis of structurally related compounds reveals critical trends in activity and physicochemical properties:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The 4-nitrophenyl group in the target compound and 16f () improves membrane permeability and target affinity compared to electron-donating groups (e.g., methoxy in BZTcin3) .
- Heterocyclic Substituents: Pyridinylmethyl (target compound) vs. morpholinoethyl () affects solubility and pharmacokinetics. Pyridinyl derivatives generally exhibit better blood-brain barrier penetration .
- Fluorine Substitution : The 6-fluoro group on the benzothiazole core (target compound, GB33) enhances metabolic stability and binding to hydrophobic enzyme pockets .
Pharmacological Activity Comparison
- Compound 6d’s GI50 of 0.6 μM against A549 cells highlights the importance of the trimethoxyphenyl group for potency .
- Antimicrobial Activity : Compared to 16f (MIC = 8 μg/mL), the target compound’s nitro group and acrylamide linker may confer similar biofilm-disrupting properties, but this requires experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
